molecular formula C16H18N4O2 B2444751 5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 900011-69-0

5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2444751
CAS RN: 900011-69-0
M. Wt: 298.346
InChI Key: XVHVGKSCSZEOAQ-UHFFFAOYSA-N
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Description

This compound, also known by its CAS No. 900011-69-0, is a chemical with the molecular formula C16H18N4O2. It is part of a class of compounds that have shown promising results in inhibiting CDK2, a protein kinase that plays a key role in regulating the cell cycle .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic ring system composed of a pyrazole ring fused to a pyrimidine ring. This core is substituted with a 2,5-dimethylbenzyl group and a 2-hydroxyethyl group.


Chemical Reactions Analysis

This compound, along with other pyrazolo[3,4-d]pyrimidine derivatives, has been found to inhibit CDK2, a protein kinase that plays a key role in regulating the cell cycle . The exact mechanism of this inhibition is not specified, but it is likely that the compound binds to the active site of the enzyme, preventing it from phosphorylating its substrates .

Scientific Research Applications

Catalysis and Synthesis Applications

Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant applications in the field of catalysis and synthesis. They are key precursors in the pharmaceutical and medicinal industries due to their broader synthetic applications and bioavailability. Among its isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds have a wide range of applicability, intensively investigated for their broad catalytic applications in developing lead molecules. This has led to significant research in the synthesis of various derivatives through multicomponent reactions using diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents (Parmar, Vala, & Patel, 2023).

Medicinal and Pharmacological Significance

The Pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocycle in drug discovery, exhibiting a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. These scaffolds have been extensively used as building blocks for developing drug-like candidates. The structure-activity relationship (SAR) studies have acquired significant attention, leading to the derivation of many lead compounds for various disease targets (Cherukupalli et al., 2017).

Role in Regio-Orientation and Selectivity

The regio-orientation and regioselectivity of reactions involving Pyrazolo[3,4-d]pyrimidine derivatives are crucial in chemical synthesis. The comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in these compounds causes literature controversy associated with regio-orientation of the substituents on the pyrimidine ring. Understanding the significance of regio-orientation is essential for the accurate design and synthesis of these compounds (Mohamed & Mahmoud, 2019).

Advancements in Kinase Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives are versatile in kinase inhibition due to their ability to interact with kinases via multiple binding modes. This versatility makes them a common scaffold in kinase inhibitor design, forming essential interactions in the kinase pocket, providing potency, and selectivity. Their unique binding capabilities make them significant in the development of various classes of kinase inhibitors (Wenglowsky, 2013).

Future Directions

The compound has shown promise as a CDK2 inhibitor, suggesting potential applications in cancer treatment . Future research will likely focus on further elucidating the compound’s mechanism of action, optimizing its potency and selectivity, and assessing its efficacy in preclinical and clinical studies .

properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-3-4-12(2)13(7-11)9-19-10-17-15-14(16(19)22)8-18-20(15)5-6-21/h3-4,7-8,10,21H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHVGKSCSZEOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one

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